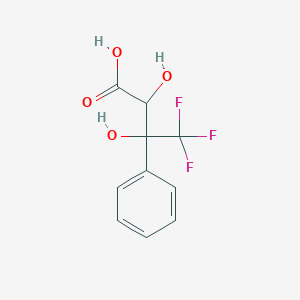
4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” is a chemical compound with the molecular formula C10H9F3O4 . It has a molecular weight of 250.17 .
Synthesis Analysis
The synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reactions with hydroxylamine and hydrazine were also investigated .Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” include a molecular weight of 250.17 . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated the utilization of (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, a related compound, as a starting material for synthesizing dendritic branches. These branches are linked to a chiral triol derived from (R)-3-hydroxybutanoic acid, resulting in CF3-substituted dendrimers characterized by NMR and mass spectroscopy. The presence of CF3 groups aids in revealing constitutional heterotopicities due to substituents separated by up to 15 bonds, showcasing the compound's utility in studying molecular structure and diastereotopicity (Greiveldinger & Seebach, 1998).
Environmental Degradation Studies
Perfluorocarboxylic acids (PFCAs), including compounds structurally related to 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid, have been the subject of environmental degradation studies. For instance, Ce-doped modified porous nanocrystalline PbO2 film electrodes were used for the electrochemical mineralization of PFCAs, highlighting the potential for treating environmentally persistent substances through advanced oxidation processes (Niu et al., 2012).
Pharmaceutical Applications
Efforts have been made to synthesize both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing the relevance of fluorinated compounds in developing pharmaceuticals. This synthesis pathway involves trifluoromethylation, Sharpless asymmetric dihydroxylation, and several other steps, demonstrating the complexity and potential of such compounds in drug development and biological applications (Jiang, Qin, & Qing, 2003).
Advanced Materials
Research on the synthesis and structure of novel copper (II) nitrate complexes of 2,4-dioxo-4-phenylbutanoic acid, a compound closely related to 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid, illustrates the potential of such chemicals in developing new materials with specific optical, electronic, or catalytic properties (Landry, Turnbull, & Twamley, 2007).
Propriétés
IUPAC Name |
4,4,4-trifluoro-2,3-dihydroxy-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)9(17,7(14)8(15)16)6-4-2-1-3-5-6/h1-5,7,14,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJSXRKNQFBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
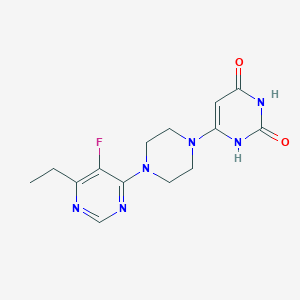
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)


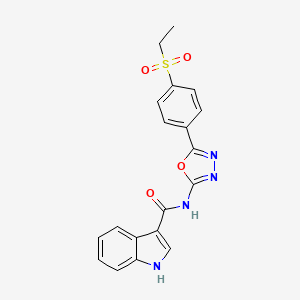
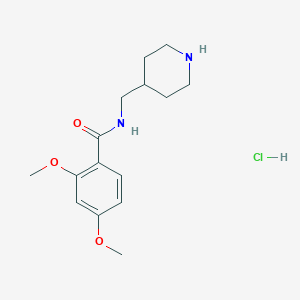
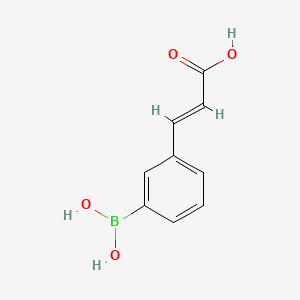
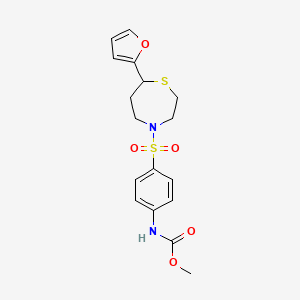
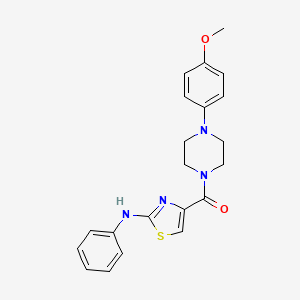
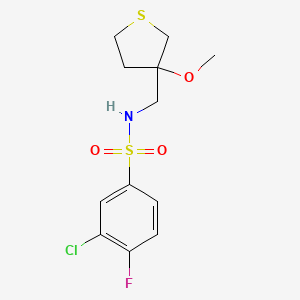
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)